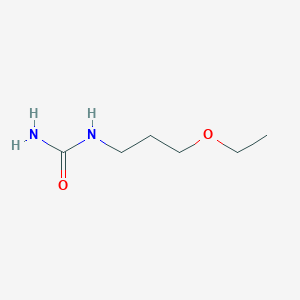

(3-Ethoxypropyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Ethoxypropyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is a derivative of urea, where the urea moiety is substituted with a 3-ethoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: (3-Ethoxypropyl)urea can be synthesized through the reaction of 3-ethoxypropylamine with isocyanates or carbamoyl chlorides. One common method involves the nucleophilic addition of 3-ethoxypropylamine to potassium isocyanate in water, which provides a mild and efficient route to produce N-substituted ureas . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate, in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions.

化学反应分析

Types of Reactions: (3-Ethoxypropyl)urea undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions are typically used.

Oxidation and Reduction: Strong oxidizing or reducing agents may be employed depending on the desired transformation.

Major Products: The major products formed from these reactions include substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : (3-Ethoxypropyl)urea serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry.

Biology

- Biochemical Studies : The compound is utilized in research investigating enzyme interactions and protein modifications. Its ability to form hydrogen bonds makes it a useful tool for studying biochemical pathways and mechanisms.

Medicine

- Pharmaceutical Development : Research is ongoing into the potential pharmaceutical applications of this compound. It acts as a precursor for drug development, particularly in creating compounds with therapeutic properties.

Industry

- Polymer Production : this compound is employed in the production of polymers, resins, and other industrial chemicals. Its properties facilitate the development of materials with specific characteristics suitable for various applications.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to its structural properties, which allowed it to bind effectively to enzyme active sites.

Case Study 2: Polymer Synthesis

In industrial applications, this compound was used as a building block in synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and environmental sustainability compared to traditional polymers.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Enzyme interaction studies | Effective enzyme inhibitors identified |

| Medicine | Pharmaceutical precursor | Potential new drug candidates developed |

| Industry | Polymer production | Biodegradable polymers with improved properties |

作用机制

The mechanism of action of (3-Ethoxypropyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or protein stabilization .

相似化合物的比较

- 1-(3-Ethoxypropyl)urea

- N-(3-Ethoxypropyl)urea

- 3-Ethoxypropylcarbamate

Comparison: (3-Ethoxypropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other urea derivatives. Its ethoxypropyl group provides increased solubility and reactivity, making it a valuable compound in various chemical and biological applications .

生物活性

(3-Ethoxypropyl)urea is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C7H15N2O, features an ethoxy group attached to a propyl chain and a urea functional group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. The urea moiety is particularly important for forming hydrogen bonds and hydrophobic interactions, which are crucial for binding to target sites.

- Enzyme Inhibition : Studies have shown that urea derivatives can inhibit enzymes such as α-glucosidase, which plays a vital role in carbohydrate metabolism. The binding affinity of these compounds is often enhanced by specific structural modifications that improve their interaction with the enzyme's active site.

- Anti-Proliferative Effects : Research indicates that this compound may exhibit anti-proliferative properties against certain cancer cell lines. This effect is likely mediated through its interaction with key proteins involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound and related compounds:

- Inhibition of α-Glucosidase : A study highlighted that modifications to the urea structure significantly affect the inhibitory potency against α-glucosidase. For instance, compounds with additional hydrophobic groups showed improved IC50 values, indicating stronger inhibition compared to unmodified urea derivatives .

- Anti-Cancer Activity : In vitro assays demonstrated that this compound exhibited notable anti-proliferative activity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways .

Comparative Analysis

The following table summarizes key findings from recent studies on this compound and its analogs:

| Compound | Target Enzyme/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | α-Glucosidase | 35.10 | Enzyme inhibition via hydrogen bonding |

| Analog 1 | Cancer Cell Line A | 20.5 | Induction of apoptosis |

| Analog 2 | Cancer Cell Line B | 15.0 | Inhibition of cell proliferation |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that while the compound exhibits beneficial effects, it may also present some risks depending on dosage and exposure routes. Detailed evaluations of acute toxicity, genotoxicity, and reproductive toxicity are necessary for comprehensive safety assessments .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3-Ethoxypropyl)urea, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : A common approach involves reacting 3-ethoxypropylamine with an isocyanate derivative (e.g., phenyl isocyanate) under anhydrous conditions. Optimization includes using catalysts like triethylamine, controlling temperature (40–60°C), and inert atmosphere (N₂/Ar). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements (~75–85%) are achievable by adjusting stoichiometric ratios (amine:isocyanate = 1:1.1) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Verify ethoxy (-OCH₂CH₃) and urea (-NHCONH-) proton environments (δ ~1.2 ppm for ethoxy CH₃, δ ~6–7 ppm for urea NH).

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) matching the theoretical mass (C₆H₁₄N₂O₂: 146.1056 g/mol). Cross-referencing with literature spectral databases is critical .

Q. What physicochemical properties of this compound are essential for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays.

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect degradation products.

- Melting Point : Determine via differential scanning calorimetry (DSC) to confirm batch consistency (expected range: 120–130°C) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s urea group be elucidated?

- Methodological Answer : Mechanistic studies require:

- Kinetic Analysis : Monitor nucleophilic substitution (e.g., with amines) via in-situ FTIR or HPLC to track intermediate formation.

- Computational Modeling : Use DFT (e.g., Gaussian) to map transition states and activation energies for urea bond cleavage/rearrangement .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay variability. Mitigate by:

- Standardized Protocols : Use positive controls (e.g., allopurinol for xanthine oxidase) across replicates.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy chain lengths to isolate bioactive moieties .

Q. How can researchers design degradation studies to assess environmental persistence of this compound?

- Methodological Answer : Conduct photolytic/hydrolytic degradation:

- Hydrolysis : Expose to pH 3–9 buffers at 50°C; analyze by LC-MS for breakdown products (e.g., ethoxypropanol).

- Photolysis : Use UV-A/B lamps (λ = 290–400 nm) in aqueous solutions; quantify residue via GC-MS. Half-life calculations inform environmental risk assessments .

Q. What analytical techniques differentiate this compound from structurally similar urea derivatives?

- Methodological Answer : Employ orthogonal methods:

- X-ray Crystallography : Resolve crystal packing to distinguish ethoxy positioning.

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations unique to the ethoxypropyl chain.

- TGA-DSC : Compare thermal decomposition profiles (e.g., onset temperature differences >5°C) .

Q. How can computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases):

- Ligand Preparation : Optimize 3D structure using Avogadro (MMFF94 force field).

- Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors. Validate via SPR (surface plasmon resonance) for kinetic binding data (kₐₙₜ/kₒff) .

属性

IUPAC Name |

3-ethoxypropylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-5-3-4-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCWCFQLRDEUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。